molecular formula C18H11N3O4S2 B382337 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B382337
M. Wt: 397.4g/mol
InChI Key: MZYUNOBJEAEFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring, and finally the coupling with the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The thiazolidinone ring may also play a role in its biological activity by interacting with enzymes and other proteins . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H11N3O4S2

Molecular Weight

397.4g/mol

IUPAC Name

3-hydroxy-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide

InChI

InChI=1S/C18H11N3O4S2/c22-10-5-3-4-9(8-10)15(23)20-21-17(25)14(27-18(21)26)13-11-6-1-2-7-12(11)19-16(13)24/h1-8,22,25H,(H,20,23)

InChI Key

MZYUNOBJEAEFQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O)O

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O)O

Origin of Product

United States

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